Benzo[d]thiazole-4-carbonitrile
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Overview
Description
Benzo[d]thiazole-4-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazole-4-carbonitrile typically involves the cyanation of 4-bromobenzo[d]thiazole. This reaction is carried out using copper(I) cyanide in dimethylformamide (DMF) as the solvent . The reaction conditions are crucial to ensure high yield and purity of the product. The process involves heating the reaction mixture to facilitate the substitution of the bromine atom with a cyano group.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazole-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Benzo[d]thiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of Benzo[d]thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Benzo[d]thiazole-4-carbonitrile can be compared with other similar compounds, such as:
Benzothiazole: A parent compound with a simpler structure, known for its use in the rubber industry and as a corrosion inhibitor.
Thiazole: A five-membered heterocycle with sulfur and nitrogen atoms, widely used in pharmaceuticals and agrochemicals.
This compound stands out due to its unique combination of a thiazole ring with a cyano group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H4N2S |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H4N2S/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H |
InChI Key |
OSKAPRYZDZFLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)C#N |
Origin of Product |
United States |
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